molecular formula C24H25N5S B2820786 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile CAS No. 303985-63-9

2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile

Cat. No.: B2820786
CAS No.: 303985-63-9
M. Wt: 415.56
InChI Key: UEZSYXJKHQVCPC-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrimidine core substituted with benzylsulfanyl, 4-methylphenyl, and 4-methylpiperazino groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of Benzylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with benzylthiol.

    Substitution with 4-Methylphenyl Group: A Friedel-Crafts alkylation reaction is used to introduce the 4-methylphenyl group onto the pyrimidine ring.

    Attachment of 4-Methylpiperazino Group: The final step involves the nucleophilic substitution of a halogenated pyrimidine derivative with 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it serves as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable in biochemical assays.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies for the treatment of certain cancers and infectious diseases due to its ability to inhibit specific molecular targets.

Industry

In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to the disruption of cellular processes in pathogens or cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-4-phenyl-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile
  • 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperazino-5-pyrimidinecarbonitrile

Uniqueness

Compared to similar compounds, 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile exhibits unique properties due to the presence of both benzylsulfanyl and 4-methylpiperazino groups. These substitutions enhance its binding affinity and specificity towards certain molecular targets, making it more effective in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5S/c1-18-8-10-20(11-9-18)22-21(16-25)23(29-14-12-28(2)13-15-29)27-24(26-22)30-17-19-6-4-3-5-7-19/h3-11H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZSYXJKHQVCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)N4CCN(CC4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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